molecular formula C16H15NO2 B181130 N-(3-acetylphenyl)-2-phenylacetamide CAS No. 72116-69-9

N-(3-acetylphenyl)-2-phenylacetamide

Cat. No. B181130
CAS RN: 72116-69-9
M. Wt: 253.29 g/mol
InChI Key: FOTVDRUNXUCUIZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-phenylacetamide is a compound that can be associated with a variety of chemical studies, including the synthesis of different acetamide derivatives with potential biological activities. Although the provided papers do not directly discuss N-(3-acetylphenyl)-2-phenylacetamide, they do provide insights into similar compounds and their synthesis, structure, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acylation reactions, where an acyl group is introduced to an amine. For instance, the synthesis of N-substituted benzyl acetamides involves the reaction of phenylacetate with substituted benzyl amines, followed by debenzylation . Similarly, N-methyl-N-phenyl-acetamide is synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline and chloracetyl chloride . These methods could potentially be adapted for the synthesis of N-(3-acetylphenyl)-2-phenylacetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . These studies reveal the conformation of the molecules, bond parameters, and possible intermolecular interactions such as hydrogen bonding. For N-(3-acetylphenyl)-2-phenylacetamide, similar analytical methods would be employed to determine its molecular structure and confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reactivity of the acetamide group and the substituents on the phenyl rings can lead to a range of chemical transformations, which can be exploited to synthesize more complex molecules or to modify the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of silyl groups can change the compound's hydrophobicity and reactivity . The presence of substituents on the phenyl rings can also affect the compound's acidity, basicity, and overall stability. These properties are crucial for determining the compound's potential applications, including its use as an intermediate in organic synthesis or its biological activity.

Relevant Case Studies

While the provided papers do not mention case studies directly related to N-(3-acetylphenyl)-2-phenylacetamide, they do discuss the biological evaluation of similar compounds. For instance, certain acetamide derivatives have been evaluated as kappa-opioid agonists with analgesic effects in animal models . Another study involves the molecular docking analysis of an acetamide derivative to assess its anticancer activity . These examples highlight the importance of acetamide derivatives in drug discovery and development.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics in Elderly Patients : A study by Liukas et al. (2011) on intravenous paracetamol (a derivative of N-(3-acetylphenyl)-2-phenylacetamide) found significant differences in pharmacokinetics between elderly and younger patients. This study highlights the impact of age and sex on the metabolism of paracetamol and its derivatives (Liukas et al., 2011).

  • Metabolic Phenotyping : Research by Coen (2015) explored the use of metabolic phenotyping to study acetaminophen (another derivative of N-(3-acetylphenyl)-2-phenylacetamide) metabolism and its hepatotoxicity, providing insights into its mechanism of action and potential biomarkers for liver failure (Coen, 2015).

Synthesis and Chemical Analysis

  • Improvement in Synthesis : A study by Gong Fenga (2007) discussed the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, showing improvements in technical methods and cost-effectiveness, which can be relevant for the synthesis of N-(3-acetylphenyl)-2-phenylacetamide (Gong Fenga, 2007).

Biological Activities and Potential Therapeutic Uses

  • Potential for Cancer Treatment : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and found it to exhibit significant anticancer activity, indicating potential therapeutic applications for similar compounds like N-(3-acetylphenyl)-2-phenylacetamide (Sharma et al., 2018).

  • Anticonvulsant Activity : A study by Aktürk et al. (2002) on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, related to N-(3-acetylphenyl)-2-phenylacetamide, demonstrated anticonvulsant activity, suggesting similar potential in N-(3-acetylphenyl)-2-phenylacetamide (Aktürk et al., 2002).

  • Antimicrobial Properties : Research by Kumar and Mishra (2015) on diphenylamine derivatives (structurally related to N-(3-acetylphenyl)-2-phenylacetamide) identified significant antimicrobial and antifungal activities, which might be extrapolated to similar compounds (Kumar & Mishra, 2015).

Miscellaneous Applications

  • Extraction and Spectrophotometry : Patel et al. (1983) demonstrated that amides like N-(3-acetylphenyl)-2-phenylacetamide can be used in the extraction and spectrophotometric determination of molybdenum, showcasing a unique application in analytical chemistry (Patel et al., 1983).

  • Electrochemical Analysis : Fanjul-Bolado et al. (2009) conducted studies on the electrochemical properties of acetaminophenol, which is structurally similar to N-(3-acetylphenyl)-2-phenylacetamide, suggesting potential for electrochemical studies in pharmaceutical formulations (Fanjul-Bolado et al., 2009).

  • Structure-Activity Relationships in Therapeutics : Take et al. (1992) explored the structure-activity relationships of N-(4-amino-2-butynyl)acetamides, which could provide insights into the development of similar compounds like N-(3-acetylphenyl)-2-phenylacetamide for therapeutic applications (Take et al., 1992).

Future Directions

While specific future directions for N-(3-acetylphenyl)-2-phenylacetamide are not mentioned in the literature, research into similar compounds suggests potential applications in the development of new pharmaceuticals and bioactive compounds .

properties

IUPAC Name

N-(3-acetylphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(18)14-8-5-9-15(11-14)17-16(19)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTVDRUNXUCUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358896
Record name N-(3-acetylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-phenylacetamide

CAS RN

72116-69-9
Record name N-(3-acetylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Li, C Wang, T Sanchez, Y Tan, C Jiang… - Bioorganic & medicinal …, 2009 - Elsevier
HIV-1 integrase, which catalyzes the integration of the viral genome into the cellular chromosome, is an essential enzyme for retroviral replication, and represents an attractive and …
Number of citations: 24 www.sciencedirect.com

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